1-(Naphthalene-1-sulfonyl)-2-sulfanylideneimidazolidin-4-one
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Overview
Description
1-(Naphthalen-1-ylsulfonyl)-2-thioxoimidazolidin-4-one is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties . This compound is characterized by the presence of a naphthalene ring fused with a sulfonyl group and a thioxoimidazolidinone moiety, making it a unique and potentially valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylsulfonyl)-2-thioxoimidazolidin-4-one typically involves the reaction of naphthalene-1-sulfonyl chloride with 2-thioxoimidazolidin-4-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylsulfonyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield corresponding reduced products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thioxoimidazolidinones, and various substituted naphthalene derivatives .
Scientific Research Applications
1-(Naphthalen-1-ylsulfonyl)-2-thioxoimidazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds such as naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid share structural similarities but differ in their functional groups and biological activities.
Thioxoimidazolidinones: Compounds like 2-thioxoimidazolidin-4-one and its derivatives have similar core structures but vary in their substituents and reactivity.
Uniqueness
1-(Naphthalen-1-ylsulfonyl)-2-thioxoimidazolidin-4-one is unique due to its combined structural features of naphthalene and thioxoimidazolidinone, which confer distinct chemical reactivity and biological activities. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications .
Properties
CAS No. |
113699-54-0 |
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Molecular Formula |
C13H10N2O3S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-naphthalen-1-ylsulfonyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C13H10N2O3S2/c16-12-8-15(13(19)14-12)20(17,18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,16,19) |
InChI Key |
LPSPZMPOYCAXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=S)N1S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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